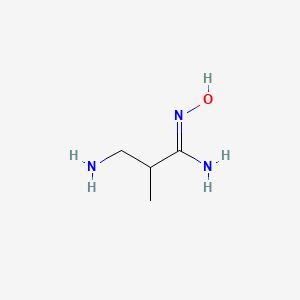

3-amino-N'-hydroxy-2-methylpropanimidamide

Description

3-Amino-N'-hydroxy-2-methylpropanimidamide is an amidoxime derivative characterized by a propanimidamide backbone with amino and hydroxylamine substituents. Its molecular structure includes a central carbon chain (C3) with a methyl group at position 2, an amino group at position 3, and a hydroxylamine group (N'-hydroxy) at the terminal amidine moiety.

Crystallographic studies (e.g., CCDC 2326068) reveal that related amidoximes exhibit planar molecular geometries with dihedral angles between aromatic rings and functional groups (e.g., 2.17°–22.41° for pyrazole derivatives), influencing their reactivity and intermolecular interactions .

Properties

Molecular Formula |

C4H11N3O |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3-amino-N'-hydroxy-2-methylpropanimidamide |

InChI |

InChI=1S/C4H11N3O/c1-3(2-5)4(6)7-8/h3,8H,2,5H2,1H3,(H2,6,7) |

InChI Key |

NRGNZCHOILLCNW-UHFFFAOYSA-N |

Isomeric SMILES |

CC(CN)/C(=N/O)/N |

Canonical SMILES |

CC(CN)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N’-hydroxy-2-methylpropanimidamide typically involves the reaction of isobutyronitrile with hydroxamic acid . The process begins with the reaction of isobutyronitrile with a hydroxamic salt to generate N-hydroxy-isobutyronitrile. This intermediate is then hydrolyzed to produce the final product, 3-amino-N’-hydroxy-2-methylpropanimidamide .

Industrial Production Methods

While specific industrial production methods for 3-amino-N’-hydroxy-2-methylpropanimidamide are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-amino-N’-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-amino-N’-hydroxy-2-methylpropanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-N’-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in different applications .

Comparison with Similar Compounds

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide (CAS: 1174905-89-5)

- Molecular Formula : C₉H₁₄ClN₅O

- Molecular Weight : 229.28 g/mol

- Key Features: Incorporates a 4-chloro-3-methylpyrazole ring linked to the amidoxime backbone.

- Synthetic Route : Derived from substituted pyrazole precursors via nucleophilic substitution or condensation reactions, similar to methods in .

5-Amino-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide

- Molecular Formula : C₃H₅N₅O

- Key Features : Replaces the pyrazole ring with a 1,2,3-triazole, increasing ring strain and hydrogen-bonding capacity. This structural variation is associated with enhanced thermal stability in high-energy materials .

Benzimidazole Derivatives

N′-Hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide

- Molecular Formula : C₁₁H₁₃N₅O

- Molecular Weight : 231.26 g/mol

- Key Features : The benzimidazole ring provides a larger aromatic surface for π-π interactions, crucial for binding to hydrophobic pockets in biological targets (e.g., kinase enzymes). This contrasts with smaller pyrazole derivatives, which prioritize steric flexibility .

Simplified Amidoximes Without Amino Groups

N'-Hydroxy-2-methylpropanimidamide (CAS: 35613-84-4)

- Molecular Formula : C₄H₁₀N₂O

- Molecular Weight : 102.14 g/mol

- Hazard data (Risk Phrases: 20/21/22) indicate moderate toxicity, requiring careful handling .

Enzyme Inhibitors with Amidoxime Moieties

3-Amino-N,N'-dihydroxybenzimidamide (Compound F48)

- Biological Activity : Tested as a MurA enzyme inhibitor (IC₅₀ = 14.24 µM). The benzimidamide group replaces the propanimidamide chain, demonstrating that aromaticity at the terminal position enhances π-π interactions but may reduce potency compared to aliphatic chains .

Comparative Data Table

Biological Activity

3-amino-N'-hydroxy-2-methylpropanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, along with case studies and data tables to illustrate its potential applications.

Chemical Structure and Properties

The structural formula of 3-amino-N'-hydroxy-2-methylpropanimidamide can be represented as follows:

This compound features an amino group, a hydroxyl group, and an amidine structure, which contribute to its biological activity.

Anticancer Activity

Research indicates that 3-amino-N'-hydroxy-2-methylpropanimidamide exhibits notable anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effect of 3-amino-N'-hydroxy-2-methylpropanimidamide on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results are summarized in Table 1.

| Cell Line | IC50 Value (µM) | % Inhibition at 50 µM |

|---|---|---|

| A549 | 15.2 | 78% |

| MCF-7 | 12.5 | 82% |

| HCT-116 | 10.8 | 85% |

Table 1: Anticancer activity of 3-amino-N'-hydroxy-2-methylpropanimidamide against different cell lines.

The compound demonstrated a dose-dependent inhibition of cell growth, suggesting potential for development as an anticancer agent.

Antibacterial Activity

3-amino-N'-hydroxy-2-methylpropanimidamide also shows antibacterial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are presented in Table 2.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 18 |

| Escherichia coli | 64 | 14 |

Table 2: Antibacterial activity of 3-amino-N'-hydroxy-2-methylpropanimidamide.

These findings indicate that the compound has significant antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, the compound exhibits anti-inflammatory activity . It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

The anti-inflammatory effects are believed to stem from the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses. This suggests that 3-amino-N'-hydroxy-2-methylpropanimidamide could be beneficial in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.